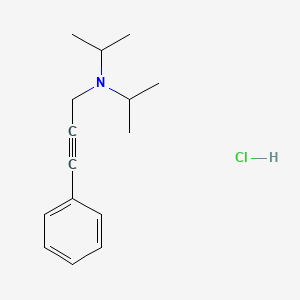
Methyl 4-(1-hydroxy-3-butenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-hydroxy-3-butenyl)benzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, featuring a methyl ester group and a hydroxy-butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-3-butenyl)benzoate typically involves the esterification of 4-(1-hydroxy-3-butenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-3-butenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(1-oxo-3-butenyl)benzoic acid.
Reduction: 4-(1-hydroxy-3-butenyl)benzyl alcohol.
Substitution: Methyl 4-(1-hydroxy-3-butenyl)-3-nitrobenzoate (nitration product).
Scientific Research Applications
Methyl 4-(1-hydroxy-3-butenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-3-butenyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester of benzoic acid with a hydroxy group directly attached to the benzene ring.
Methyl 4-(1-hydroxybut-3-enyl)benzoate: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Methyl 4-(1-hydroxy-3-butenyl)benzoate is unique due to its specific hydroxy-butenyl side chain, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67472-22-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(1-hydroxybut-3-enyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h3,5-8,11,13H,1,4H2,2H3 |
InChI Key |
NHBUJMWINRPBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


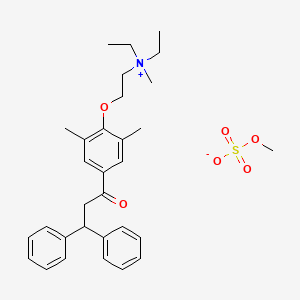
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
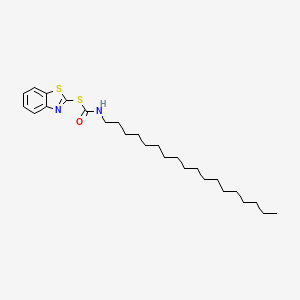
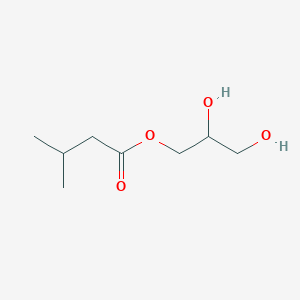
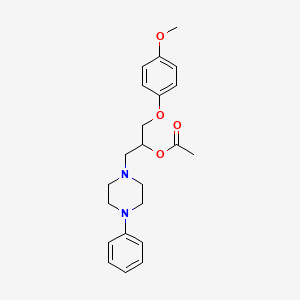
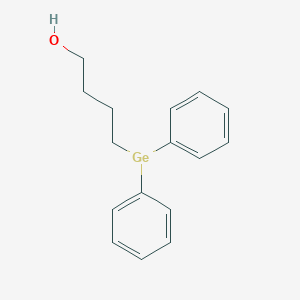
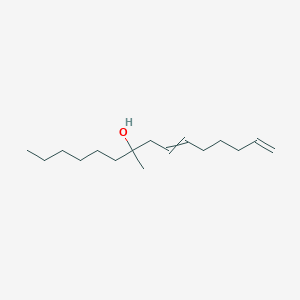
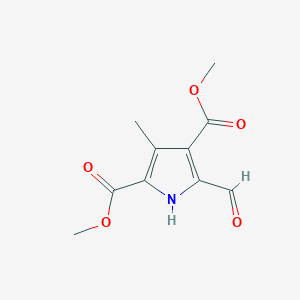
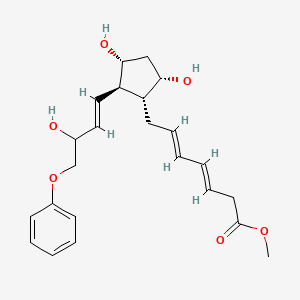
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


